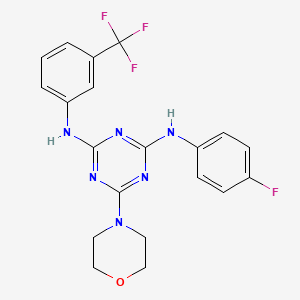
N2-(4-fluorophenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a triazine derivative with fluorophenyl and morpholino substituents. Triazines are a group of heterocyclic compounds that have been studied for various applications, including as pharmaceuticals and agrochemicals . The presence of fluorophenyl and trifluoromethyl groups could potentially influence the compound’s reactivity, bioavailability, and pharmacokinetics .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a triazine ring (a six-membered ring with three nitrogen atoms and three carbon atoms) substituted with fluorophenyl, morpholino, and trifluoromethylphenyl groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The triazine ring is known to participate in various reactions. The fluorine atoms in the fluorophenyl and trifluoromethyl groups are also known to influence reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of fluorine atoms could influence its polarity, lipophilicity, and stability .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N2-(4-fluorophenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine:
Anticancer Research
This compound has shown potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation. Its structure allows it to interfere with the signaling pathways that promote tumor growth, making it a candidate for targeted cancer therapies .
Antimicrobial Applications
The compound’s unique chemical structure, particularly the trifluoromethyl and morpholino groups, enhances its ability to penetrate bacterial cell walls and disrupt essential biological processes. This makes it a promising candidate for developing new antibiotics, especially against drug-resistant strains .
Anti-inflammatory Agents
Research has indicated that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This property is valuable in the development of new anti-inflammatory drugs for treating chronic inflammatory diseases such as rheumatoid arthritis .
Neuroprotective Effects
Studies suggest that this compound may have neuroprotective properties, potentially offering protection against neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and modulate neural pathways is a significant advantage in this field .
Agricultural Chemicals
In agriculture, this compound can be used as a pesticide or herbicide due to its ability to disrupt the growth and reproduction of pests and weeds. Its chemical stability and effectiveness at low concentrations make it an attractive option for sustainable agriculture .
Environmental Remediation
The compound’s ability to interact with and neutralize certain environmental pollutants makes it useful in environmental cleanup efforts. It can be employed in processes designed to remove or detoxify hazardous substances from soil and water.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-N-(4-fluorophenyl)-6-morpholin-4-yl-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F4N6O/c21-14-4-6-15(7-5-14)25-17-27-18(29-19(28-17)30-8-10-31-11-9-30)26-16-3-1-2-13(12-16)20(22,23)24/h1-7,12H,8-11H2,(H2,25,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKICBNCQHAFYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F4N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-fluorophenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

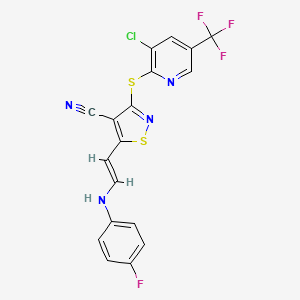
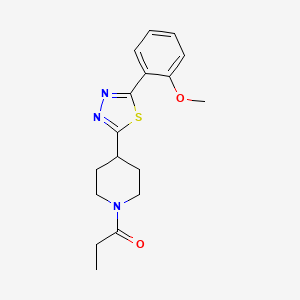


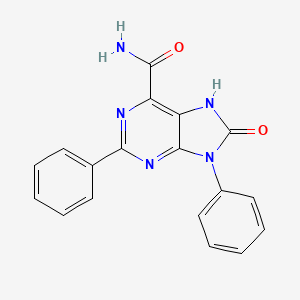
![1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2699354.png)
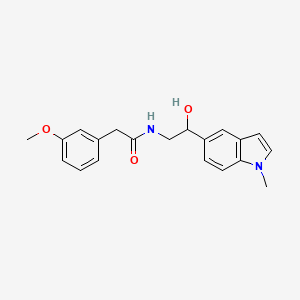

![N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2699359.png)
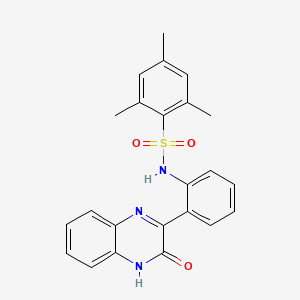

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2699364.png)
![3-(Methoxymethyl)-5-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2699366.png)
